4-nitrophenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-Nitrophenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a nitrophenyl group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4-nitrophenol with cinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Reduction: 4-Aminophenyl (2E)-3-phenylprop-2-enoate.
Substitution: Corresponding amides or alcohol derivatives of the ester.
Scientific Research Applications
4-Nitrophenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and reduction reactions.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes in the body.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific enzymes or chemical reagents. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent . In enzyme assays, the ester bond is hydrolyzed by esterases, releasing 4-nitrophenol, which can be quantitatively measured .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester used in enzyme assays.
4-Nitrophenyl phosphate: Used as a substrate for phosphatase enzymes.
Uniqueness
4-Nitrophenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of a nitrophenyl group and a phenylprop-2-enoate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
71721-74-9 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(4-nitrophenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11NO4/c17-15(11-6-12-4-2-1-3-5-12)20-14-9-7-13(8-10-14)16(18)19/h1-11H/b11-6+ |
InChI Key |
JSJMWPBHPPNMQK-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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